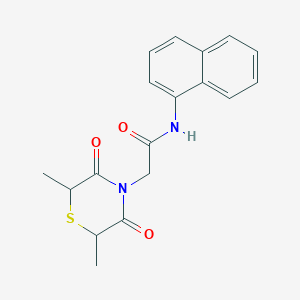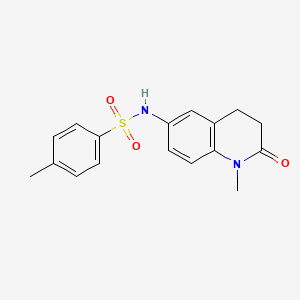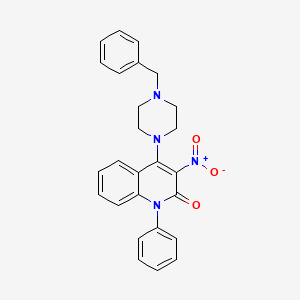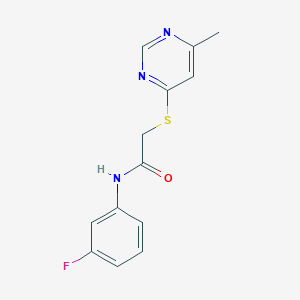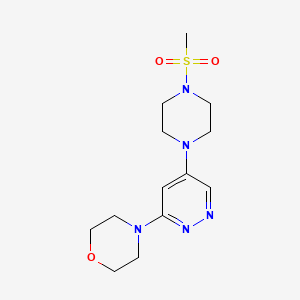
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyridazine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazine derivative reacts with piperazine.
Sulfonylation: The piperazine nitrogen is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Morpholine Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, typically using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine or pyridazine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with biological targets are studied to understand its pharmacodynamics and pharmacokinetics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
作用机制
The mechanism of action of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .
相似化合物的比较
Similar Compounds
- **4-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- **4-(5-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- **4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyrimidin-3-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine exhibits unique pharmacological properties due to the specific arrangement of its functional groups. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the combination of piperazine and pyridazine rings contributes to its binding affinity and specificity towards certain biological targets .
属性
IUPAC Name |
4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIIADNAYEHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)
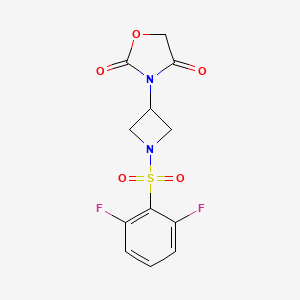
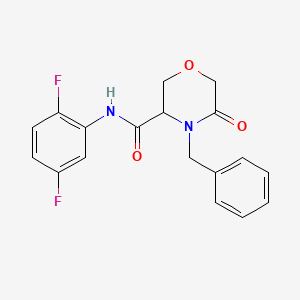
![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)
![4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2647479.png)
![N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2647480.png)
